Methyl 3-(5-oxooxolan-2-yl)propanoate

Description

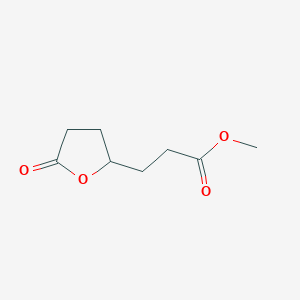

Methyl 3-(5-oxooxolan-2-yl)propanoate is an organic compound featuring a methyl ester group linked to a propanoate chain substituted with a 5-oxooxolan (γ-lactone) ring. This structure confers unique reactivity and physicochemical properties, such as moderate polarity due to the ester and lactone functionalities.

Properties

CAS No. |

15889-98-2 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl 3-(5-oxooxolan-2-yl)propanoate |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)4-2-6-3-5-8(10)12-6/h6H,2-5H2,1H3 |

InChI Key |

FXLHHDTWEYWBBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CCC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(5-oxooxolan-2-yl)propanoate typically involves the formation of the oxolane (tetrahydrofuran) ring followed by esterification or coupling reactions to introduce the methyl propanoate moiety. The key steps include:

- Formation of the lactone ring (5-oxooxolane) through cyclization reactions of hydroxy acids or related precursors.

- Functionalization of the ring to introduce the methyl propanoate group via esterification or cross-coupling reactions.

Cross-Coupling Using Zinc Reagents and Vinyl Triflates

A highly effective approach involves the use of organozinc reagents derived from protected amino acid derivatives, which are then coupled with vinyl triflates or halides under palladium catalysis.

Zinc Reagent Preparation: Starting from N-Boc-β-iodoalanine methyl ester, the zinc reagent is generated by insertion of zinc dust in the presence of iodine.

Coupling Reaction: The zinc reagent is reacted with vinyl triflates or halides using Pd2(dba)3 as the catalyst and SPhos as the ligand under nitrogen atmosphere for 72 hours. The reaction mixture is purified by silica gel chromatography to isolate the desired product.

| Entry | Substrate | Vinyl Triflate/Halide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5a | Cyclopentenyl triflate | 1a | 83 (70)a |

| 2 | 5b | Cyclohexenyl triflate | 1b | 92 (70)a |

| 3 | 5c | Cycloheptenyl triflate | 1c | 81 (62)a |

| 4 | 5d | Cyclooctenyl triflate | 1d | 61 (63)a |

a Values in parentheses refer to previously reported yields.

This method allows the introduction of the methyl propanoate group onto the oxolane ring system efficiently, with yields ranging from moderate to high.

Radical Functionalization and Modified Reduction Procedures

In some cases, radical functionalization methods have been employed to modify unsaturated amino acid derivatives, which can be precursors or analogs of this compound.

Catalytic Hydrogenation and Knoevenagel Condensation Routes

Other synthetic routes reported in medicinal chemistry literature involve:

- N-alkylation of thiazolidine-2,4-dione derivatives with bromo-substituted oxolanones using potassium carbonate as base in acetonitrile.

- Subsequent Knoevenagel condensation with aromatic aldehydes to yield functionalized oxolane derivatives.

- Catalytic hydrogenation over 10% palladium on charcoal to reduce conjugated double bonds, adjusting the saturation of the ring system.

Though these routes are more typical for related heterocyclic compounds, they provide a framework for synthesizing oxolane-based esters with keto functionalities similar to this compound.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Catalyst | Pd2(dba)3 (2.5 mol%) |

| Ligand | SPhos (5.0 mol%) |

| Solvent | Typically ethyl acetate/petroleum ether mixtures |

| Reaction Time | 72 hours |

| Atmosphere | Nitrogen |

| Purification Method | Flash column chromatography over silica |

| Typical Yields | 61% to 92% depending on substrate |

| Characterization Techniques | NMR, IR (ATR), Optical Rotation, X-ray crystallography (for confirmation) |

Research Findings and Notes

- The cross-coupling method using zinc reagents and vinyl triflates is robust and adaptable to a variety of ring sizes and substituents.

- Modified radical functionalization protocols improve yields for challenging substrates and facilitate purification.

- Catalytic hydrogenation and Knoevenagel condensation provide alternative synthetic pathways for related compounds, useful for medicinal chemistry applications.

- The X-ray crystallographic data confirm the structure and stereochemistry of the synthesized products, supporting the reliability of these synthetic methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-oxooxolan-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(5-oxooxolan-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-oxooxolan-2-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The oxolan ring may also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Analysis

Methyl 3-oxodecanoate Differences: Lacks the lactone ring but includes a ketone group at position 3. This increases its polarity compared to the target compound, making it more soluble in polar solvents.

Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-tetracarboxylate Differences: A rigid bicyclic framework with four ester groups enhances thermal stability but reduces solubility in nonpolar solvents. Similarities: Shared ester groups enable participation in transesterification reactions, useful in polymer chemistry .

Trichorabdal B/C Differences: These diterpenoid lactones have fused rings and hydroxyl groups, enabling hydrogen bonding and antimicrobial activity. Similarities: The lactone moiety in both trichorabdal derivatives and the target compound may confer reactivity toward nucleophiles (e.g., ring-opening reactions) .

Notes

- Limitations: Direct experimental data on this compound are scarce. Inferences rely on structural analogs from literature .

- Research Gaps : Further studies are needed to characterize its reactivity, stability, and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.